Cbz-L-Phenylalaninal
Overview
Description
(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester is an organic compound that features a benzyl group attached to a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester typically involves the esterification of benzyl alcohol with carbamic acid derivatives. One common method is the direct esterification of alcohols catalyzed by tetra-n-butylammonium iodide (TBAI) via C(sp^3)–H bond functionalization under mild and clean conditions . This method yields benzyl esters in good to excellent yields.
Industrial Production Methods
Industrial production of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl carbamate derivatives.
Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization of the benzylic carbocation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like halides (e.g., NaBr) and bases (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Benzyl carbamate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl carbamates.
Scientific Research Applications
(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl carbamate, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the oxo-ethyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester is unique due to the presence of both the benzyl and oxo-ethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPJHOWPIVWMR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427338 | |
Record name | Cbz-L-Phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59830-60-3 | |
Record name | Cbz-L-Phenylalaninal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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